2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3-(trifluoromethyl)aniline. The synthetic route may involve the following steps:
Formation of Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-29-17-8-6-13(10-18(17)30-2)16-7-9-20(27-26-16)31-12-19(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBVIFLMBHFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.